molecular formula C11H15N3O B596812 6-(4-Methylpiperazin-1-yl)pyridine-2-carbaldehyde CAS No. 1216691-10-9

6-(4-Methylpiperazin-1-yl)pyridine-2-carbaldehyde

Cat. No. B596812
M. Wt: 205.261
InChI Key: UMWYLDRTTWRNKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-(4-Methylpiperazin-1-yl)pyridine-2-carbaldehyde” is a chemical compound with the molecular formula C11H15N3O . It is related to “6-(4-methylpiperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride”, which has a molecular weight of 294.18 .


Molecular Structure Analysis

The molecular structure of “6-(4-Methylpiperazin-1-yl)pyridine-2-carbaldehyde” can be represented by the InChI code: 1S/C11H15N3O2.2ClH/c1-13-5-7-14(8-6-13)10-4-2-3-9(12-10)11(15)16;;/h2-4H,5-8H2,1H3,(H,15,16);2*1H .


Chemical Reactions Analysis

While specific chemical reactions involving “6-(4-Methylpiperazin-1-yl)pyridine-2-carbaldehyde” are not available, related compounds have been used in the synthesis of anti-tubercular agents .

Scientific Research Applications

1. Anti-Tubercular Agents

  • Application Summary: This compound has been used in the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which have shown significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
  • Methods of Application: The derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
  • Results: Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

2. Anti-Inflammatory Effects

  • Application Summary: A new piperazine compound (LQFM182) has been investigated for its anti-nociceptive and anti-inflammatory effects .
  • Methods of Application: The anti-nociceptive activity was evaluated using the acetic acid-induced abdominal writhing test, tail flick test and formalin-induced pain test . The anti-inflammatory activity was evaluated using the models of paw oedema and pleurisy induced by carrageenan .
  • Results: LQFM182 reduced the number of writhings induced by acetic acid in a dose-dependent manner, and reduced the paw licking time of animals in the second phase of the formalin test . It also reduced oedema formation at all hours of the paw oedema induced by carrageenan test .

3. Antibacterial Activity

  • Application Summary: The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme (PDB ID 1XDQ) showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions .
  • Methods of Application: The antibacterial activity was evaluated through docking simulations .
  • Results: The most enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .

4. Leukemia Treatment

  • Application Summary: Imatinib, a therapeutic agent used to treat leukemia, specifically inhibits the activity of tyrosine kinases . This molecule has been structurally characterized only in the form of its piperazin-1-ium salt .
  • Methods of Application: Imatinib is administered orally and is used in the treatment of chronic myeloid leukemia and acute lymphoblastic leukemia .
  • Results: Imatinib has shown significant success in the treatment of these types of leukemia, leading to improved survival rates .

5. Cancer Treatment

  • Application Summary: Aberrant expression of the phosphatidylinositol 3-kinase (PI3K) signalling pathway is often associated with tumourigenesis, progression and poor prognosis. Hence, PI3K inhibitors have attracted significant interest for the treatment of cancer .
  • Methods of Application: The application involves the use of PI3K inhibitors in cancer treatment protocols .
  • Results: While the results vary depending on the specific type of cancer and the individual patient, PI3K inhibitors have shown promise in the treatment of various types of cancer .

properties

IUPAC Name

6-(4-methylpiperazin-1-yl)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-13-5-7-14(8-6-13)11-4-2-3-10(9-15)12-11/h2-4,9H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMWYLDRTTWRNKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC(=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Methylpiperazin-1-yl)pyridine-2-carbaldehyde

Synthesis routes and methods

Procedure details

A suspension of 6-bromopicolinaldehyde (1.50 g, 8.10 mmol), 1-methylpiperazine (2, 4.04 g, 40.0 mmol), potassium carbonate (4.46 g, 32.0 mmol) and anhydrous CH3CN (10 mL) was placed in a sealed vessel and the mixture was heated at 110° C. for 17 h. The mixture was diluted with water (50 mL) and brought to pH 7 using 2 N aq. HCl (15 mL). The resulting solution was extracted with CH2Cl2 (3×50 mL) and the combined extracts were washed with brine (200 mL). The solution was dried (Na2SO4), filtered, concentrated and purified by silica gel chromatography eluting with 0-5% CH3OH in CH2Cl2 to afford the title compound (0.528 g, 32%) as an orange oil: 1H NMR (500 MHz, CDCl3) δ 9.84 (s, 1H), 7.62 (t, J=8.0 Hz, 1H), 7.27 (d, J=7.0 Hz, 1H), 6.85 (d, J=7.0 Hz, 1H), 3.67-3.65 (m, 4H), 2.55-2.52 (m, 4H), 2.36 (s, 3H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
4.04 g
Type
reactant
Reaction Step One
Quantity
4.46 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
32%

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